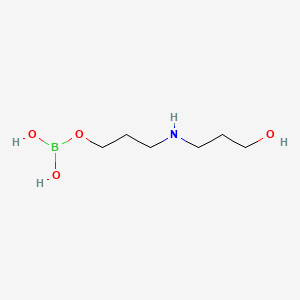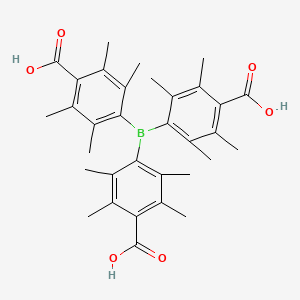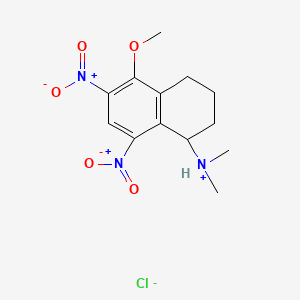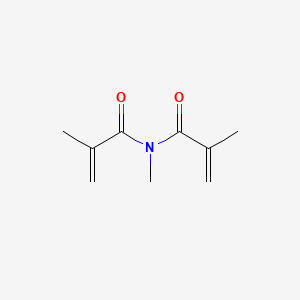![molecular formula C8H5NO2 B15347664 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) CAS No. 251362-43-3](/img/structure/B15347664.png)
5,9-Epoxyoxazolo[3,2-a]azepine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Epoxyoxazolo[3,2-a]azepine(9CI) is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The industrial process also emphasizes safety and environmental considerations to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated or aminated derivatives.
Scientific Research Applications
5,9-Epoxyoxazolo[3,2-a]azepine(9CI) has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed studies using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Oxazoles
Azepines
Oxazolines
Thiazoles
Properties
CAS No. |
251362-43-3 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5,11-dioxa-2-azatricyclo[5.3.1.02,6]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H5NO2/c1-2-6-8-9(4-5-10-8)7(3-1)11-6/h1-5H |
InChI Key |
ANJUCHMLZVAUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3N(C=CO3)C(=C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)
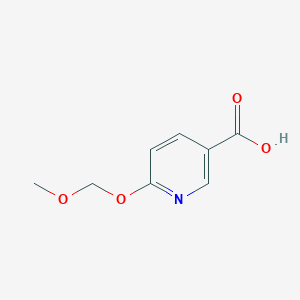
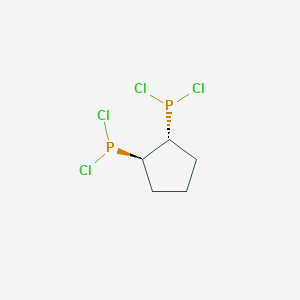
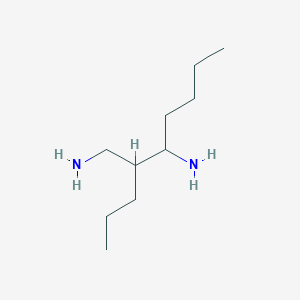

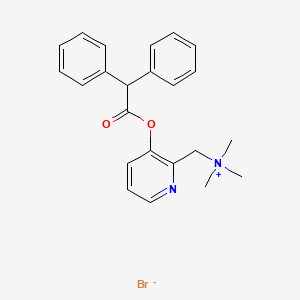
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)


